Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Attachment and Its Predicted Impact on Molecular Recognition
The target compound features a furan-2-yl group at the pyridine 6-position, distinguishing it from the furan-3-yl regioisomer N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, which is also commercially available . In the furan-2-yl configuration, the oxygen heteroatom is positioned adjacent to the pyridine ring connection point, enabling a conjugated π-system that extends across the furan–pyridine biaryl axis. In contrast, the furan-3-yl isomer places the oxygen distal to the connection, disrupting conjugation and altering the spatial orientation of hydrogen-bond acceptor sites. The target compound (furan-2-yl) is predicted to exhibit a different conformational preference and electrostatic potential surface, which may influence binding to biological targets that recognize the furan oxygen as a key pharmacophoric element . No direct head-to-head biological comparison between these two regioisomers has been published in the peer-reviewed literature as of the search date.
| Evidence Dimension | Regioisomeric configuration of furan attachment to pyridine |
|---|---|
| Target Compound Data | Furan-2-yl at pyridine 6-position; oxygen adjacent to pyridine connection; extended conjugation across furan–pyridine biaryl system |
| Comparator Or Baseline | N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide; furan-3-yl at pyridine 6-position; oxygen distal to pyridine connection; disrupted conjugation |
| Quantified Difference | No quantitative biological comparison data available. Structural difference is qualitative: distinct connectivity, altered electrostatic potential, and differential hydrogen-bond acceptor geometry. |
| Conditions | Structural comparison based on chemical connectivity; no comparative biological assay data located in primary literature. |
Why This Matters
Procurement of the incorrect regioisomer will introduce a chemically distinct entity with altered molecular recognition properties, potentially invalidating screening results and requiring independent analytical verification (e.g., ¹H NMR, HPLC) to confirm identity.
